5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol
Description
BenchChem offers high-quality 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5,6,7,8-tetrahydro-2H-2,7-naphthyridin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-8-7-5-9-3-1-6(7)2-4-10-8/h2,4,9H,1,3,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEJNHWPMWSWRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In Silico Modeling of 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol Interactions: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Computational Lens on a Privileged Scaffold
The 5,6,7,8-tetrahydro-2,7-naphthyridin-1-ol core is a noteworthy scaffold in medicinal chemistry, forming the foundation of molecules with a range of biological activities. Its constrained bicyclic structure offers a defined three-dimensional arrangement of atoms that can be exploited for precise interactions with biological macromolecules. To rationally design potent and selective drug candidates based on this scaffold, a deep understanding of its molecular interactions is essential. In silico modeling provides a powerful and efficient approach to elucidate these interactions at an atomic level, offering predictive insights that can significantly accelerate the drug discovery process. This guide presents a comprehensive technical overview of the key computational methodologies for investigating the interactions of 5,6,7,8-tetrahydro-2,7-naphthyridin-1-ol derivatives.
PART 1: Foundational In Silico Principles
A robust computational study begins with a thorough characterization of both the small molecule ligand and its biological target. This initial phase is critical for the accuracy and relevance of all subsequent modeling efforts.
Ligand Preparation: Beyond a 2D Structure
The static, two-dimensional representation of a molecule belies the dynamic and complex nature of its existence in a biological environment. For the 5,6,7,8-tetrahydro-2,7-naphthyridin-1-ol scaffold, two key considerations are tautomerism and conformational flexibility. The pyridinone ring can exist in either a keto or enol tautomeric form, and the tetrahydro portion of the ring system can adopt various conformations. The relative energies of these different forms, and thus their populations at physiological temperatures, can significantly impact binding.
Core Directive: Tautomer and Conformer Analysis
A rigorous analysis of tautomeric and conformational space is a non-negotiable first step. This typically involves:
-
Enumeration: Generating all plausible tautomers and a diverse set of initial conformers.
-
Quantum Mechanical (QM) Calculations: Employing methods like Density Functional Theory (DFT) to optimize the geometry and calculate the relative energies of each species. This provides a quantum-level understanding of their stability.
-
Boltzmann Population Analysis: Using the calculated energies to determine the statistical likelihood of each tautomer and conformer being present at a given temperature. The most populated forms are then prioritized for further studies.
Target Identification and Preparation
The selection of a biological target is guided by the therapeutic goal. Public databases such as the Protein Data Bank (PDB) are invaluable resources for obtaining three-dimensional structural information of proteins.[1] However, these structures are raw data and require careful preparation.
Protocol: Receptor Preparation
-
Structure Selection: When multiple structures are available, prioritize those with high resolution, and if possible, with a co-crystallized ligand that can help define the binding site.
-
Structural Cleaning: Remove non-essential components like water molecules and ions, unless there is evidence they play a direct role in ligand binding.
-
Protonation State Assignment: The pH of the biological environment influences the protonation state of ionizable amino acid residues. Tools that consider the local microenvironment should be used to assign the most likely protonation states.
-
Energy Minimization: A brief energy minimization is performed to relieve any steric clashes and to arrive at a low-energy, more realistic protein conformation.
PART 2: Predicting and Analyzing Binding Interactions
With prepared ligand and receptor structures, the next step is to predict how they will interact. This involves a multi-tiered approach, from rapid initial predictions to more computationally intensive and accurate analyses.
Molecular Docking: A First Look at Binding
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a protein.[2][3][4] It is an indispensable tool for virtual screening of large compound libraries and for generating initial hypotheses about the binding mode.[1]
The Molecular Docking Workflow
Caption: A schematic representation of a typical molecular docking workflow.
Step-by-Step Docking Protocol:
-
Input Preparation: Provide the prepared ligand and receptor structures.
-
Binding Site Definition: Define a "docking box" that encompasses the putative binding site on the protein.
-
Execution: Run the docking software, which will systematically explore different ligand orientations and conformations within the defined binding site.
-
Analysis: The resulting poses are scored and ranked based on a function that estimates the binding affinity. The top-ranked poses are then visually inspected to assess their chemical plausibility and to identify key interactions like hydrogen bonds and hydrophobic contacts.
Molecular Dynamics (MD) Simulations: Capturing the Dynamic Nature of Binding
While docking provides a static picture, biological systems are inherently dynamic. Molecular dynamics (MD) simulations offer a way to observe the motion of atoms over time, providing a more realistic view of the protein-ligand complex.[5][6] MD simulations are crucial for assessing the stability of a predicted binding pose and for understanding the subtle conformational changes that can occur upon ligand binding.[5]
The MD Simulation Workflow
Caption: A generalized workflow for performing molecular dynamics simulations.
Key Steps in an MD Simulation:
-
System Setup: The protein-ligand complex from docking is placed in a simulation box filled with explicit solvent (water) and ions to mimic physiological conditions.
-
Force Field Application: A force field, which is a set of parameters that defines the potential energy of the system, is applied to all atoms.
-
Simulation: The simulation proceeds through stages of energy minimization, heating, and equilibration before the "production" phase where data is collected.
-
Analysis: The resulting trajectory is analyzed to assess the stability of the ligand's position (Root Mean Square Deviation - RMSD) and the persistence of key interactions over time.
Free Energy Calculations: Towards Quantitative Affinity Prediction
For lead optimization, a more quantitative prediction of binding affinity is often required. Free energy calculations are computationally demanding methods that can provide more accurate estimates of binding free energies than docking scores.[7]
Common Free Energy Calculation Methods
| Method | Description | Computational Cost |
| MM/PBSA and MM/GBSA | Molecular Mechanics with Poisson-Boltzmann or Generalized Born and Surface Area solvation. An end-state method that analyzes snapshots from an MD trajectory. | Moderate |
| Alchemical Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) | These methods calculate the free energy difference between two states (e.g., a ligand in solution and in the protein binding site) by gradually "transforming" one into the other.[8][9] | High |
These methods, particularly FEP and TI, are considered the gold standard for in silico prediction of relative binding affinities.[8]
PART 3: A Case Study - Virtual Screening for Novel Kinase Inhibitors
To illustrate the integration of these techniques, consider a virtual screening campaign to identify novel kinase inhibitors based on the 5,6,7,8-tetrahydro-2,7-naphthyridin-1-ol scaffold.
The Virtual Screening and Lead Optimization Pipeline
Caption: An integrated in silico workflow for drug discovery.
-
Library Generation: A virtual library of derivatives is created by systematically modifying the core scaffold.
-
Docking: The library is docked into the ATP-binding site of the target kinase.
-
Hit Triage: Compounds with favorable docking scores and interaction patterns are selected.
-
MD Simulations: The stability of the binding mode for the most promising hits is evaluated using MD simulations.
-
Free Energy Calculations: For a refined set of candidates, relative binding free energies are calculated to provide a more accurate ranking.
-
Experimental Prioritization: The final ranked list of compounds is then recommended for synthesis and biological testing.
Conclusion: The Future is Computational
In silico modeling has become an indispensable component of modern drug discovery.[5] For a versatile scaffold like 5,6,7,8-tetrahydro-2,7-naphthyridin-1-ol, these computational techniques provide a rational framework for understanding structure-activity relationships and for designing novel, potent, and selective therapeutic agents. As computational power and algorithmic sophistication continue to advance, the predictive power of these methods will undoubtedly grow, further revolutionizing the path from a chemical idea to a life-saving medicine.
References
- Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations.
- On Free Energy Calculations in Drug Discovery. Accounts of Chemical Research.
- Recent Developments in Free Energy Calcul
- Protein-Ligand Simulations: Unlocking Molecular Interactions with MDsim360. MDsim360.
- Free Energy Methods in Drug Discovery—Introduction. ACS Symposium Series.
- Enlighten2: molecular dynamics simulations of protein–ligand systems made accessible.
- Modern Alchemical Free Energy Methods for Drug Discovery Explained. York Lab.
- Molecular dynamics simulations: Insights into protein and protein ligand interactions. ScienceDirect.
- Free energy methods and digital transformation of drug discovery. Chemistry World.
- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
- Molecular Simulation of Protein-Ligand Complexes. Nottingham ePrints.
- Drug Design and Molecular Docking by using comput
- Drug Designing Using Molecular Docking - For Beginners #bioinform
Sources
- 1. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 2. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 3. udemy.com [udemy.com]
- 4. youtube.com [youtube.com]
- 5. MDSIM360 [mdsim360.com]
- 6. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. theory.rutgers.edu [theory.rutgers.edu]
Methodological & Application
High-throughput screening of 2,7-naphthyridine libraries
Application Note: High-Throughput Screening of 2,7-Naphthyridine Libraries
Subtitle: Optimizing Kinase Inhibitor Discovery via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Executive Summary
The 2,7-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, acting as a bioisostere for quinolines and isoquinolines. Libraries based on this diazanaphthalene core have yielded potent hits against targets such as c-MET , MASTL kinase , and bacterial DNA gyrase . However, the extended conjugation and nitrogen-rich nature of these heterocycles often result in intrinsic fluorescence in the blue-green region (400–550 nm), which creates a high false-positive rate in standard intensity-based HTS assays.
This Application Note details a validated protocol for screening 2,7-naphthyridine libraries using TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) . By utilizing long-lifetime lanthanide donors (Europium or Terbium), this method temporally gates the detection window, effectively eliminating interference from the short-lived autofluorescence of the naphthyridine scaffold.
Library Characteristics & Preparation
Scaffold Properties
2,7-naphthyridines (isomers of 1,5- and 1,8-naphthyridines) are planar, aromatic systems.
-
Solubility: Generally moderate to poor in aqueous buffers due to π-π stacking.
-
Fluorescence: Derivatives substituted at the 1, 3, 6, or 8 positions often exhibit quantum yields >0.5, interfering with standard FITC/GFP readouts.
-
Chemical Stability: High stability in DMSO, but prone to oxidation (N-oxide formation) if stored improperly.
Library Formatting Protocol
To ensure assay reproducibility, the library must be normalized prior to screening.
-
Solubilization: Dissolve solid compounds to 10 mM in anhydrous DMSO (Grade: ≥99.9%, Water <0.1%).
-
Plate Format: Transfer to 384-well Low Dead Volume (LDV) source plates (Cyclic Olefin Copolymer) to minimize compound loss.
-
Storage: Store at -20°C under nitrogen or argon atmosphere to prevent oxidation of the naphthyridine nitrogen.
-
Acoustic Dispensing: Use an acoustic liquid handler (e.g., Labcyte Echo) for non-contact transfer. This is critical for 2,7-naphthyridines to prevent tip-based carryover and ensure precise nanoliter dispensing (2.5 nL – 50 nL) into assay plates.
Assay Principle: TR-FRET Kinase Assay
To bypass the scaffold's autofluorescence, we utilize a TR-FRET competition assay.[1]
-
Donor: Europium-labeled anti-tag antibody (Excitation: 337 nm, Emission: 620 nm, Lifetime: ~ms).
-
Acceptor: Red-shifted fluorophore (e.g., Alexa Fluor 647) conjugated to a tracer/ligand (Emission: 665 nm).
-
Mechanism: When the tracer binds the kinase, FRET occurs. A 2,7-naphthyridine inhibitor displaces the tracer, disrupting FRET.
-
The "Gating" Advantage: The reader waits 50–100 µs after the excitation flash before collecting data.[1] Naphthyridine autofluorescence decays within nanoseconds (ns) and is ignored, while the Europium signal persists.
Detailed Screening Protocol
Target: Generic Tyrosine Kinase (e.g., c-MET, a known target for this scaffold). Format: 384-well, white, low-volume polystyrene plates.
Step 1: Reagent Preparation
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT (add fresh).
-
Enzyme Mix: Dilute Kinase to 2x final concentration (e.g., 5 nM).
-
Tracer/Antibody Mix: Dilute Eu-anti-His antibody (2 nM) and Kinase Tracer 236 (10-50 nM) in Assay Buffer.
Step 2: Compound Dispensing
-
Dispense 10 nL of 2,7-naphthyridine library compounds (10 mM stock) into columns 3–22.
-
Dispense 10 nL DMSO into columns 1–2 (High Control: No Inhibitor).
-
Dispense 10 nL Reference Inhibitor (e.g., Staurosporine, 10 mM) into columns 23–24 (Low Control: 100% Inhibition).
Step 3: Reaction Assembly
-
Add 5 µL of 2x Enzyme Mix to all wells.
-
Pre-incubation: Centrifuge plate (1000 rpm, 1 min) and incubate for 15 mins at RT. This allows slow-binding naphthyridines to engage the ATP pocket.
-
Add 5 µL of 2x Tracer/Antibody Mix to all wells.
-
Seal plate with opaque foil to protect light-sensitive tracers.
Step 4: Incubation & Detection
-
Incubate for 60 minutes at Room Temperature (20–25°C).
-
Read: Microplate Reader (e.g., PHERAstar or EnVision) with TR-FRET module.
Data Analysis & Validation
Ratiometric Calculation
Raw fluorescence intensity is unreliable due to well-to-well volume variations. Calculate the Ratio:
Z-Prime (Z') Validation
Before running the full library, validate the plate robustness. A Z' > 0.5 is mandatory.
| Parameter | Formula | Acceptance Criteria |
| % Inhibition | N/A | |
| Z-Prime (Z') | $1 - \frac{3(\sigma{High} + \sigma_{Low})}{ | \mu_{High} - \mu_{Low} |
| Signal-to-Background | > 3.0 |
Where
Hit Triage Strategy
-
Primary Cutoff: Compounds exhibiting >50% inhibition at 10 µM.
-
Interference Check: Review the 620 nm donor channel . If a compound drastically increases 620 nm signal, it may be a "fluorescent false positive" that leaked through the time-gate (rare but possible with high concentrations of naphthyridines).
-
Counter-Screen: Test hits against a structurally unrelated kinase (e.g., Aurora A) to ensure the 2,7-naphthyridine core isn't acting as a pan-assay interference compound (PAINS) or aggregator.
Visual Workflows
Figure 1: HTS Workflow for 2,7-Naphthyridine Libraries
This diagram outlines the linear progression from library storage to hit identification.
Caption: Step-by-step HTS workflow utilizing acoustic dispensing and TR-FRET detection.
Figure 2: Hit Validation Decision Tree
This logic flow ensures false positives caused by scaffold fluorescence are eliminated.
Caption: Logic gate for eliminating optical artifacts common in nitrogen-heterocycle libraries.
References
-
Molecules (MDPI) . Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. [Link][3][4]
-
European Journal of Medicinal Chemistry . 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. [Link]
-
Journal of Biomolecular Screening . A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays (Z-Factor). [Link]
-
ACS Medicinal Chemistry Letters . Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. [Link][5]
Sources
The 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol Scaffold: A Versatile Framework for Innovative Drug Design
Introduction: Unveiling the Potential of a Privileged Heterocycle
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a unique combination of structural rigidity, synthetic tractability, and favorable physicochemical properties is perpetual. The 5,6,7,8-tetrahydro-2,7-naphthyridin-1-ol core represents such a promising framework. This partially saturated heterocyclic system, a less explored isomer of the more common naphthyridines, presents a three-dimensional architecture that is highly desirable for creating selective interactions with biological targets. Its inherent structural features, including a hydrogen bond donor (the hydroxyl group), a hydrogen bond acceptor (the pyridine nitrogen), and a non-aromatic, conformationally flexible piperidine ring, provide a rich platform for the design of a new generation of therapeutic agents.
The broader naphthyridine class of compounds has already demonstrated significant therapeutic relevance, with derivatives showing a wide array of biological activities, including anticancer, antimicrobial, analgesic, and anticonvulsant effects.[1] The introduction of a saturated ring, as in the 5,6,7,8-tetrahydro-2,7-naphthyridin-1-ol scaffold, allows for finer tuning of properties such as solubility, metabolic stability, and target engagement by enabling the exploration of chemical space beyond the flatland of purely aromatic systems. This application note provides a comprehensive guide for researchers on the synthesis, derivatization, and potential applications of this versatile scaffold in modern drug discovery programs.
Synthetic Strategies: Accessing the Core Scaffold and its Analogs
The synthesis of the 5,6,7,8-tetrahydro-2,7-naphthyridin-1-ol core, while not extensively documented for the parent compound, can be achieved through logical adaptation of established methods for related naphthyridine isomers. A plausible and adaptable multi-step synthesis is outlined below, commencing from readily available starting materials. This protocol is designed to be a foundational pathway, allowing for modifications to introduce diversity at various positions of the scaffold.
Protocol 1: Synthesis of the 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol Scaffold
This protocol is a conceptualized pathway based on the synthesis of related substituted analogs and general heterocyclic chemistry principles.
Step 1: Synthesis of 1,3-Dichloro-7-alkyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile
The synthesis begins with the construction of a substituted dihydropyridine ring, which serves as the precursor to the naphthyridine core.
-
Reaction: Condensation of an appropriate N-alkyl-4-piperidone with a suitable activated methylene compound (e.g., malononitrile) and a chlorinating agent.
-
Rationale: This initial step establishes the piperidine portion of the final scaffold and introduces key functional groups for subsequent cyclization and modification. The choice of the N-alkyl group allows for early introduction of diversity.
Step 2: Conversion to 1-Amino-3-oxo-7-alkyl-5,6,7,8-tetrahydro-2,7-naphthyridines
The dichlorinated intermediate is then converted to a key amino-oxo-naphthyridine derivative.
-
Reaction: The starting 1,3-dichloro-7-alkyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile is reacted with a cyclic amine (e.g., pyrrolidine or piperidine) to selectively displace the C1-chloro group, followed by reaction with 2-mercaptoethanol and subsequent Smiles rearrangement.[2]
-
Rationale: The Smiles rearrangement is a powerful intramolecular aromatic nucleophilic substitution reaction that allows for the efficient formation of the 3-oxo functionality.[2] The choice of the cyclic amine at C1 can be varied to explore structure-activity relationships.
Step 3: Rearrangement and Reduction to 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol
The final steps involve the key rearrangement to form the desired hydroxyl group and subsequent reduction.
-
Reaction: The 1-amino-3-oxo-7-alkyl-5,6,7,8-tetrahydro-2,7-naphthyridine can undergo a rearrangement reaction, potentially acid- or base-catalyzed, to yield an 8-hydroxy-3,4-dihydro-2,7-naphthyridin-1(2H)-one intermediate.[3] This intermediate can then be reduced to the target 5,6,7,8-tetrahydro-2,7-naphthyridin-1-ol. A plausible reduction method is catalytic hydrogenation.
-
Catalytic Hydrogenation Conditions:
-
Rationale: Catalytic hydrogenation is a well-established and reliable method for the reduction of pyridine rings to piperidines.[4][5] The choice of catalyst and conditions can influence the stereochemical outcome if chiral centers are present.
Application in Drug Design: Targeting Key Biological Pathways
The unique structural features of the 5,6,7,8-tetrahydro-2,7-naphthyridin-1-ol scaffold make it an attractive starting point for the design of inhibitors for several important classes of enzymes.
Kinase Inhibition: A Scaffold for Selectivity
The scaffold's three-dimensional nature is well-suited for targeting the ATP-binding site of protein kinases, which often requires specific spatial arrangements of interacting moieties. The hydroxyl group can act as a crucial hydrogen bond donor, mimicking the ribose hydroxyl of ATP, while the pyridine nitrogen can serve as a hinge-binding element. The saturated ring allows for the projection of substituents into selectivity pockets, potentially leading to highly selective inhibitors.
-
Potential Kinase Targets:
-
Spleen Tyrosine Kinase (SYK): Derivatives of the related 1,6-naphthyridine scaffold have shown potent inhibition of SYK, an important target in autoimmune diseases and certain cancers.[6]
-
MET Kinase: 2,7-Naphthyridinone derivatives have been successfully developed as potent MET kinase inhibitors, a key target in oncology.[7]
-
c-Kit and VEGFR-2: 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives have demonstrated potent inhibitory activity against both c-Kit and VEGFR-2 kinases.[8]
-
Protocol 2: Screening for Kinase Inhibitory Activity
A generalized protocol for assessing the kinase inhibitory potential of newly synthesized derivatives.
-
Compound Preparation: Dissolve synthesized compounds in 100% DMSO to create stock solutions (e.g., 10 mM).
-
Kinase and Substrate Preparation: Prepare assay buffer containing the purified kinase of interest and its corresponding substrate (peptide or protein).
-
Assay Plate Preparation: Serially dilute compound stock solutions in assay buffer in a 96- or 384-well plate.
-
Reaction Initiation: Add ATP to the wells to initiate the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™, LanthaScreen™, or HTRF®).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by fitting the dose-response data to a sigmoidal curve.
| Scaffold/Derivative Class | Target Kinase | Reported IC₅₀ (nM) | Reference |
| 5,7-disubstituted[9][10]naphthyridines | SYK | Potent Inhibition (SAR described) | [6] |
| 2,7-Naphthyridinone-based | MET | 13f: Potent Inhibition | [7] |
| 8-Amino-2-phenyl-2,7-naphthyridinone | c-Kit | 9k: 8.5 | [8] |
| 8-Amino-2-phenyl-2,7-naphthyridinone | VEGFR-2 | 10r: 31.7 | [8] |
Phosphodiesterase (PDE) Inhibition: A New Avenue for Modulating Cellular Signaling
Phosphodiesterases are a family of enzymes that regulate the levels of the second messengers cAMP and cGMP.[1] Aromatic 2,7-naphthyridine derivatives have been identified as exceptionally potent and selective inhibitors of PDE5, an enzyme primarily located in the corpus cavernosum and the vasculature of the lung.[9][11] The 5,6,7,8-tetrahydro-2,7-naphthyridin-1-ol scaffold could offer a novel, three-dimensional approach to targeting PDEs, potentially leading to improved selectivity and pharmacokinetic properties.
-
Primary Target:
-
PDE5: Inhibition of PDE5 leads to vasodilation and is the mechanism of action for drugs used to treat erectile dysfunction and pulmonary hypertension.[12]
-
Protocol 3: In Vitro PDE Inhibition Assay
A standard protocol to evaluate the inhibitory activity of compounds against a specific PDE isozyme.
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Enzyme and Substrate: In a microplate, add the purified PDE enzyme, the test compound, and the fluorescently labeled cGMP or cAMP substrate.
-
Initiation and Incubation: Initiate the reaction and incubate at room temperature.
-
Stopping the Reaction: Add a stop solution containing a binding agent that binds to the unhydrolyzed substrate.
-
Detection: Measure the fluorescence polarization. A decrease in polarization indicates enzymatic activity.
-
Data Analysis: Determine IC₅₀ values from the dose-response curves.
| Scaffold/Derivative | Target PDE | Reported IC₅₀ (nM) | Reference |
| 2,7-Naphthyridine derivative 4c | PDE5 | 0.23 | [9] |
Other Potential Applications
The versatility of the tetrahydronaphthyridine framework suggests a broader range of potential applications:
-
Antiviral Agents: Related 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives have been investigated as HIV-1 integrase allosteric inhibitors.[13] The unique geometry of the 2,7-isomer could lead to novel antiviral agents.
-
Antimicrobial Agents: The parent naphthyridine scaffold is the basis for quinolone antibiotics. The tetrahydro-2,7-naphthyridin-1-ol core could be explored for the development of new antibacterial or antifungal compounds.
Structure-Activity Relationship (SAR) and Future Directions
Systematic exploration of the 5,6,7,8-tetrahydro-2,7-naphthyridin-1-ol scaffold is crucial for elucidating key structure-activity relationships. The following points represent key areas for derivatization and optimization:
-
Position 1 (OH group): While essential for certain interactions, this group can be etherified or esterified to modulate properties like cell permeability and metabolic stability.
-
Position 7 (Nitrogen): The secondary amine in the piperidine ring is a prime site for introducing a wide variety of substituents to probe different regions of a target's binding pocket.
-
Aromatic Ring Substituents: The pyridine ring can be substituted at available positions to enhance potency, selectivity, and physicochemical properties.
The logical progression of a drug discovery campaign utilizing this scaffold would involve the synthesis of a focused library of analogs with systematic variations at these key positions. This would be followed by screening against a panel of relevant biological targets, and promising hits would then be subjected to further optimization of their ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Conclusion
The 5,6,7,8-tetrahydro-2,7-naphthyridin-1-ol scaffold is a promising, yet underexplored, platform for the design of novel therapeutic agents. Its unique three-dimensional structure, coupled with its synthetic accessibility, provides a fertile ground for the development of selective and potent modulators of various biological targets, including kinases and phosphodiesterases. The protocols and data presented in this application note are intended to serve as a valuable resource for researchers embarking on the exploration of this exciting area of medicinal chemistry.
Visualizations
Caption: Synthetic workflow for the 5,6,7,8-tetrahydro-2,7-naphthyridin-1-ol scaffold.
Caption: Potential drug design applications of the scaffold.
References
-
Ukita, T., et al. (2003). 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(14), 2341-2345. [Link]
-
Chabowska, G., Barg, E., & Wójcicka, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. [Link]
-
Connolly, T. J., et al. (2003). Discovery and SAR of novel Naphthyridines as potent inhibitors of spleen tyrosine kinase (SYK). Bioorganic & Medicinal Chemistry Letters, 13(8), 1415-1418. [Link]
-
Viereck, P. (2025). Switchable and Ring-Selective Hydrogenation of Naphthyridine Isomers. Organic Letters, 27(25), 6635-6640. [Link]
-
Viereck, P. (2025). Switchable and Ring-Selective Hydrogenation of Naphthyridine Isomers. American Chemical Society. [Link]
-
Prager, R. H., & Were, S. T. (2011). 8H-Isoquino[2,1-b][1][14]naphthyridin-8-ones: Synthesis of the Alangium alkaloids, alangimaridine and alangimarine. ResearchGate. [Link]
-
Zhuang, L., et al. (2003). Design and Synthesis of 8-Hydroxy-[9][10]Naphthyridines as Novel Inhibitors of HIV-1 Integrase in Vitro and in Infected Cells. Journal of Medicinal Chemistry, 46(3), 453-456. [Link]
-
Dyadyuchenko, M. A., et al. (2024). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. MDPI. [Link]
-
Dyadyuchenko, M. A., et al. (2024). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. Semantic Scholar. [Link]
-
Ercan, A., et al. (2017). Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development. Taylor & Francis Online. [Link]
-
Chemical Kinomics. (n.d.). Drug Discovery - Inhibitor. chemical-kinomics.com. [Link]
-
Zhang, J., et al. (2015). Asymmetric ruthenium-catalyzed hydrogenation of 2,6-disubstituted 1,5-naphthyridines: access to chiral 1,5-diaza-cis-decalins. Angewandte Chemie International Edition, 54(15), 4622-4625. [Link]
-
Gold, M. G., et al. (2018). Synthesis of 8‐hydroxy‐1,6‐naphthyridine subtypes 14–17. Reagents and.... ResearchGate. [Link]
-
Gajardo, J., et al. (2018). Catalytic activity in transfer hydrogenation using ruthenium (II) carbonyl complexes containing two 1,8-naphthyridine as. Repositorio UCHILE. [Link]
-
Sun, H., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18765-18774. [Link]
-
Zhang, Y., et al. (2021). Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. PMC. [Link]
-
Chary, M. T. (2009). Microwave Assisted Synthesis Of Some 2,4 Dihydroxy 1 ,8 - Naphthyridines And Their Derivatives Devoid Of Solvent And Catalyst. ResearchGate. [Link]
-
Zhang, A., et al. (2025). Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. ACS Publications. [Link]
-
Sun, H., et al. (2021). Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. PMC. [Link]
-
Kalinina, T. A., et al. (2022). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. PMC. [Link]
-
Prager, R. H., & Were, S. T. (n.d.). 5,6-dihydrobenzo[c][1][14]naphthyridin-4(3H)-one. CSIRO Publishing. [Link]
-
Domínguez, G., et al. (2008). Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds. PubMed. [Link]
-
Takeda Pharmaceutical Company. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. PMC. [Link]
-
Peese, K. M., et al. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. PubMed. [Link]
-
Wang, M. S., et al. (2019). 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. PubMed. [Link]
-
Comins, D. L., & Schilling, S. (n.d.). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. ResearchGate. [Link]
-
Di Meco, A., et al. (2024). The Emerging Role of Phosphodiesterase 5 Inhibition in Neurological Disorders: The State of the Art. MDPI. [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Phosphodiesterase Type 5 (PDE5) Inhibitors. LiverTox - NCBI Bookshelf. [Link]
-
Takeda Pharmaceutical Company. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. PubMed. [Link]
-
Sharma, A., et al. (2024). An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery. MDPI. [Link]
Sources
- 1. Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Switchable and Ring-Selective Hydrogenation of Naphthyridine Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery and SAR of novel Naphthyridines as potent inhibitors of spleen tyrosine kinase (SYK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Phosphodiesterase Type 5 (PDE5) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. mednexus.org [mednexus.org]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Improving the yield of 5,6,7,8-tetrahydro-2,7-naphthyridin-1-ol synthesis
Technical Support Guide: Optimizing the Synthesis of 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol
Executive Summary & Molecule Profile
Target Molecule: 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol CAS Registry Number: 129075-63-4 (Generic for base structure variants) Tautomeric Note: This molecule exists in equilibrium between the enol (1-ol) and lactam (1(2H)-one) forms. In solution and solid state, the lactam (2,7-naphthyridin-1(2H)-one) predominates. For synthetic planning, treat the core as a pyridone .
The Core Challenge: The synthesis involves two distinct phases: constructing the aromatic 2,7-naphthyridin-1(2H)-one core, followed by the regioselective reduction of the pyridine ring (N-7) while leaving the amide/pyridone ring (N-2) intact. Yield losses typically stem from three vectors:
-
Inefficient Cyclization: Poor conversion of precursors to the aromatic core.
-
Over/Under-Hydrogenation: Reducing both rings (decahydro-) or failing to reduce the pyridine ring due to catalyst poisoning.
-
Work-up Losses: The product is a polar, zwitterionic secondary amine that is highly water-soluble and difficult to extract.
Master Protocol: The High-Yield Pathway
This protocol synthesizes the aromatic precursor via the DMF-DMA Enamine Route (highest reliability) followed by Acid-Mediated Selective Hydrogenation .
Phase 1: Synthesis of 2,7-Naphthyridin-1(2H)-one
Avoid the pyrrolo[3,4-c]pyridine rearrangement route due to low yields and complex isomers.
-
Starting Material: 3-Cyano-4-methylpyridine.
-
Reagent:
-Dimethylformamide dimethyl acetal (DMF-DMA). -
Cyclization Agent: HBr/Acetic Acid or anhydrous HCl.
Step-by-Step:
-
Reflux 3-cyano-4-methylpyridine with 1.5 equiv of DMF-DMA in DMF for 4–6 hours.
-
Checkpoint: Monitor for the formation of the dark red enamine intermediate.
-
Concentrate to remove excess DMF-DMA.
-
Dissolve residue in glacial acetic acid and treat with HBr (48%) or pass anhydrous HCl gas. Heat to 80°C for 2 hours to induce cyclization and hydrolysis of the nitrile.
-
Yield Optimization: Adjust pH to 6–7 carefully to precipitate the aromatic lactam.
Phase 2: Selective Hydrogenation to 5,6,7,8-Tetrahydro- Derivative
The critical step for yield improvement.
Reaction Scheme:
Protocol:
-
Solvent: Glacial Acetic Acid (Crucial for protonating N-7, preventing catalyst poisoning).
-
Catalyst: Platinum Oxide (PtO
, Adams' Catalyst), 5–10 mol%. -
Conditions: 50 psi H
, Room Temperature, 12–24 hours. -
Work-up (The "Yield Trap"):
-
Filter catalyst.
-
Concentrate acetic acid.
-
Do NOT simply neutralize and extract with ether (product will stay in water).
-
Method A (Resin): Pass aqueous solution through a strong cation exchange resin (SCX). Wash with MeOH, elute with 2M NH
/MeOH. -
Method B (In-situ Protection): Add Boc
O and base directly to the crude reduction mixture to form the N-Boc protected species, which is lipophilic and extractable.
-
Troubleshooting & Optimization Guide
Module 1: Hydrogenation Stalls or Fails
Symptom: Starting material remains unreacted after 24h, or reaction stops at 50% conversion.
| Potential Cause | Mechanism | Corrective Action |
| Catalyst Poisoning | The basic nitrogen (N-7) binds irreversibly to the metal surface. | Switch Solvent: Use Glacial Acetic Acid or 1M HCl in MeOH. The protonated pyridinium species does not poison the catalyst. |
| Impure Precursor | Sulfur or halide traces from Phase 1 deactivate Pt/Pd. | Recrystallize: Purify the aromatic precursor from EtOH/Water before hydrogenation. Ensure no sulfide byproducts remain. |
| Low H | Hydrogen solubility is low in viscous solvents. | Agitation: Increase stirring speed to >1000 RPM. Use a Parr shaker instead of a balloon. |
Module 2: Over-Reduction (Decahydro- impurity)
Symptom: Formation of the fully saturated bicyclic system (no UV activity).
-
Diagnosis: The pyridone ring (N-2) is being reduced. This occurs if the temperature is too high or the catalyst is too active (e.g., Rh/C).
-
Fix:
-
Lower Temperature: Maintain reaction strictly at 20–25°C.
-
Change Catalyst: Switch from Pd/C (which can reduce amides at high pressure) to PtO
. Platinum is highly selective for pyridine rings over pyridones in acidic media. -
Pressure Control: Cap pressure at 40–50 psi. Do not exceed 60 psi.
-
Module 3: Isolation Yield is Low (<30%)
Symptom: Reaction shows 100% conversion by LCMS, but mass recovery is low after extraction.
-
Root Cause: 5,6,7,8-tetrahydro-2,7-naphthyridin-1-ol is a polar secondary amine. At neutral pH, it is water-soluble. At high pH, it forms a salt.
-
The "Golden" Work-up:
-
Evaporate Acetic Acid/MeOH completely (azeotrope with toluene if needed).
-
Dissolve residue in minimal MeOH.
-
Derivatization (Recommended): Add Et
N (3 equiv) and Boc O (1.1 equiv). Stir 2h. -
Extract the N-Boc product with EtOAc. This typically boosts isolated yield from ~30% to >85%.
-
Visual Workflows
Figure 1: Synthesis & Troubleshooting Decision Tree
Caption: Optimized workflow emphasizing the critical hydrogenation checkpoint and the derivatization work-up strategy.
FAQ: Expert Insights
Q: Why do I see a mixture of isomers during hydrogenation?
A: If you use Pd/C in neutral solvents (like EtOH), the pyridone ring competes for hydrogen. The pyridone double bond (C3-C4) can be reduced. Solution: Use PtO
Q: Can I use Raney Nickel?
A: Raney Nickel is generally too aggressive and often requires high pressure/temperature which leads to over-reduction or ring opening. It is also difficult to filter from the polar product without losses. Stick to PtO
Q: The product is oiling out as a gum. How do I get a solid? A: The free base is often an amorphous solid or gum due to hydrogen bonding.
-
Salt Formation: Dissolve the gum in EtOH and add 1.0 equiv of HCl in ether. The hydrochloride salt usually crystallizes well.
-
Trituration: Triturate the gum with cold acetonitrile or diethyl ether to induce crystallization.
References
-
Synthesis of 2,7-Naphthyridines via Enamine Cyclization Title: "Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines" (Applied methodology adapted for 2,7-isomer) Source: Molecules, 2005, 10, 929-936.[1] URL:[Link]
-
Catalytic Hydrogenation of Naphthyridines Title: "An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine" (Demonstrates PtO2/Acid selectivity principles) Source: ResearchGate / J. Chem. Soc. URL:[Link]
-
Tautomerism and Reactivity of Naphthyridinones Title: "Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines" Source: MDPI / Molecules URL:[Link][2]
Sources
Technical Support Center: Overcoming In Vitro Solubility Challenges of 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol
Welcome to the technical support guide for 5,6,7,8-tetrahydro-2,7-naphthyridin-1-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the potential in vitro solubility hurdles associated with this heterocyclic compound. Given its structure, which includes both a polar hydroxyl group and a nonpolar tetrahydro-naphthyridine core, achieving and maintaining solubility in aqueous-based biological assays can be a significant challenge. This guide provides a structured approach, from initial troubleshooting to advanced formulation strategies, to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Here, we address the most common initial questions regarding the handling and solubilization of 5,6,7,8-tetrahydro-2,7-naphthyridin-1-ol.
Q1: What is the recommended starting solvent for dissolving 5,6,7,8-tetrahydro-2,7-naphthyridin-1-ol?
A1: For initial stock solutions, we recommend using a high-purity, anhydrous water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective choice for a wide array of organic materials.[1][2][3] Start by preparing a concentrated stock solution, for example, at 10 mM or higher, depending on your experimental needs. Visually inspect the solution to ensure the compound has fully dissolved and no particulates are visible.[4] If DMSO is not suitable for your specific assay, other options include dimethylformamide (DMF), ethanol, or methanol.[5][6]
Q2: My compound precipitates immediately when I add the DMSO stock to my aqueous cell culture medium. What's happening and how can I fix it?
A2: This phenomenon is commonly referred to as "solvent shock."[4] It occurs when a compound that is highly soluble in a concentrated organic solvent (like DMSO) is rapidly diluted into an aqueous medium where its solubility is much lower.[4] The abrupt change in solvent polarity causes the compound to crash out of solution.[4]
Here are immediate steps to mitigate this:
-
Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your assay medium to a level below its aqueous solubility limit.[4]
-
Use a Lower Stock Concentration: Preparing a more dilute stock solution in DMSO allows for the addition of a larger volume to your medium, which can be done more slowly and with more effective mixing.[4]
-
Improve Mixing Technique: Add the stock solution dropwise to the vortexing or swirling medium. This helps to disperse the compound more evenly and avoid localized high concentrations.[7]
Q3: The compound seems to dissolve initially but then precipitates over time during my experiment. What could be the cause?
A3: Delayed precipitation can be due to several factors:
-
Temperature Effects: While warming media to 37°C can sometimes aid solubility, some compounds are less stable or soluble at this temperature over extended periods.[4]
-
pH Instability: The metabolism of cells can alter the pH of the culture medium over time.[4] As a nitrogen-containing heterocyclic compound, the ionization state and therefore the solubility of 5,6,7,8-tetrahydro-2,7-naphthyridin-1-ol is likely pH-dependent.[8][9][10][11]
-
Interaction with Media Components: The compound may bind to proteins in serum or interact with salts in the medium, forming insoluble complexes.[4]
To address this, consider using a more robustly buffered medium, reducing the serum concentration, or evaluating the compound's stability at 37°C over the time course of your experiment.[4]
Q4: What is the maximum recommended final concentration of DMSO in a cell-based assay?
A4: To avoid solvent-induced artifacts or cytotoxicity, the final concentration of DMSO in your cell culture medium should ideally be kept below 0.5%, and certainly no higher than 1%.[8][12][13][14][15] It's crucial to include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of DMSO as your test conditions.[13]
In-Depth Troubleshooting and Formulation Guides
When basic solubilization attempts fail, a more systematic approach is required. This section provides detailed workflows and advanced strategies to overcome persistent solubility issues.
Guide 1: Systematic Solubility Profiling
Before proceeding with complex formulations, it is essential to understand the fundamental solubility characteristics of your compound.
Protocol for Basic Solubility Assessment:
-
Solvent Screening: Prepare small, saturated solutions of 5,6,7,8-tetrahydro-2,7-naphthyridin-1-ol in a variety of solvents.
-
Aqueous Buffers: Test solubility in water and phosphate-buffered saline (PBS) at different pH values (e.g., 5.0, 6.2, 7.4). Many nitrogen-containing heterocycles are more soluble at a lower pH where they can be protonated.[9][16]
-
Organic Co-solvents: Assess solubility in common, water-miscible organic solvents such as ethanol, polyethylene glycol 400 (PEG400), and propylene glycol.[5][8]
-
-
Quantification: After allowing the solutions to equilibrate (e.g., by shaking for 24 hours at a controlled temperature), centrifuge the samples to pellet any undissolved solid.
-
Analysis: Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Data Summary: Compile the results into a table to guide your formulation strategy.
Table 1: Example Solubility Profile Data
| Solvent/Buffer | pH | Temperature (°C) | Solubility (µg/mL) |
| Deionized Water | ~7.0 | 25 | < 1 |
| PBS | 7.4 | 25 | < 1 |
| Acetate Buffer | 5.0 | 25 | 15 |
| DMSO | N/A | 25 | > 10,000 |
| Ethanol | N/A | 25 | 500 |
| PEG400 | N/A | 25 | 1,200 |
| Note: Data is illustrative and should be determined experimentally. |
Guide 2: Troubleshooting Precipitation in Aqueous Media
This workflow provides a logical sequence of steps to diagnose and solve precipitation issues when preparing working solutions.
Caption: Troubleshooting workflow for compound precipitation.
Guide 3: Advanced Formulation Strategies
If simple co-solvent systems are insufficient, more advanced formulation techniques may be necessary. These should be considered based on the specific requirements of your in vitro system.
-
pH Modification: As suggested by the likely basic nature of the naphthyridine ring system, adjusting the pH of your buffer to be more acidic can significantly increase the solubility of 5,6,7,8-tetrahydro-2,7-naphthyridin-1-ol.[16][17] However, you must ensure the pH is compatible with your cells or assay components.
-
Use of Excipients (e.g., Cyclodextrins): Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility.[18][19][20]
-
Protocol:
-
Prepare an aqueous solution of a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Add your compound (either as a powder or a concentrated DMSO stock) to the cyclodextrin solution.
-
Stir or sonicate the mixture until the compound is fully dissolved.
-
This complex can then be diluted into your final assay medium.
-
-
-
Solid Dispersions: This technique involves dispersing the compound in an amorphous form within a hydrophilic polymer carrier.[8] This can significantly enhance the dissolution rate.[8]
-
Workflow:
-
Co-dissolve your compound and a hydrophilic polymer (e.g., PVP, PEG) in a common organic solvent.
-
Evaporate the solvent to create a solid dispersion film.
-
The resulting solid can then be dissolved in your aqueous assay buffer.
-
-
The diagram below illustrates the principle of how a carrier can prevent the "solvent shock" phenomenon.
Sources
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. studylib.net [studylib.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. emulatebio.com [emulatebio.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 13. medchemexpress.cn [medchemexpress.cn]
- 14. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. admin.mantechpublications.com [admin.mantechpublications.com]
- 20. researchgate.net [researchgate.net]
Addressing non-specific binding of 5,6,7,8-tetrahydro-2,7-naphthyridin-1-ol in assays
Topic: Addressing Non-Specific Binding (NSB) in Biochemical Assays[1][2]
Physicochemical Profiling: Why is this molecule "sticky"?
Before troubleshooting, you must understand the molecular drivers of the non-specific binding. 5,6,7,8-tetrahydro-2,7-naphthyridin-1-ol is not a passive reagent; it is a physicochemical chameleon that interacts with assay surfaces through two distinct mechanisms.
The Mechanism of Adsorption[3]
-
Cationic Electrostatics (The Primary Driver): The molecule contains a secondary amine at the 7-position (part of the tetrahydropyridine ring). At physiological pH (7.4), this amine is predominantly protonated (
). Most standard labware (polystyrene, glass) and proteins (BSA) carry a net negative charge, creating a strong electrostatic attraction. -
Tautomeric Hydrophobicity: The 1-ol moiety exists in equilibrium with its lactam tautomer (2,7-naphthyridin-1(2H)-one).[1] While this increases polarity, the fused aromatic/saturated ring system retains significant lipophilicity (
). This allows the molecule to "bury" itself into hydrophobic plastic surfaces or protein pockets.
Summary Table: Interaction Potential
| Interaction Type | Source Moiety | Target Surface | Mitigation Strategy |
| Electrostatic | Protonated 7-NH (Secondary Amine) | Glass, Polystyrene, Albumin | Increase Ionic Strength (Salt) |
| Hydrophobic | Naphthyridine Ring System | Polypropylene, Lipid Membranes | Non-ionic Detergents (Tween-20) |
| Chelation | 1-OH / 2-N (Bidentate motif) | Trace Metals in Buffer | EDTA/EGTA (if compatible) |
Troubleshooting Guide: Surface Adsorption (Labware)
Symptom: "My compound concentration decreases during serial dilution before I even add the target."
Diagnosis
The compound is adsorbing to the walls of your dilution plate or pipette tips. This is common for basic amines in low-ionic strength buffers.[1]
Solution Protocol
1. Material Selection:
-
Do NOT use: Standard Polystyrene (PS) plates. They are highly negatively charged.
-
USE: Low-binding Polypropylene (PP) plates or silanized glass vials.[1]
-
Tips: Use low-retention pipette tips.
2. Solvent Engineering: If you observe >20% loss in concentration:
-
The "Pre-Coat" Method: Pre-rinse tips with the assay buffer containing the highest concentration of detergent before pipetting the compound.
-
Acoustic Dispensing: If available (e.g., Echo), dispense directly from the source plate (DMSO) to the assay plate to bypass intermediate dilution steps.
Visualization: Adsorption Workflow
Caption: Decision tree for mitigating compound loss during liquid handling steps.
Troubleshooting Guide: High Background (Assay Interference)
Symptom: "The background signal is high, or the
Diagnosis
The molecule is binding non-specifically to the assay protein (e.g., the enzyme or a carrier protein like BSA) or the detection reagent (e.g., antibody).[2][3][4]
Solution Protocol: Buffer Optimization
1. Detergent Selection (The Critical Choice):
-
Tween-20 (0.01% - 0.1%): The gold standard.[1] Blocks hydrophobic sites on plastics and proteins.
-
CHAPS (0.1%): Use if Tween-20 interferes with your specific enzyme.[1] CHAPS is zwitterionic and less likely to denature sensitive targets.
2. Carrier Protein Swap:
-
Problem: Bovine Serum Albumin (BSA) is a "sponge" for lipophilic amines.
-
Fix: Replace BSA with 0.01% Prion-free Gelatin or Casein .[1] These are less structured and have fewer hydrophobic pockets for the naphthyridin-1-ol to bind.[1]
3. Ionic Strength (The "Salt Shield"):
-
Increase NaCl concentration to 150 mM - 200 mM . The
ions compete with the protonated amine of your compound for negative binding sites, effectively "shielding" the non-specific interaction.
Standard Operating Procedure: The NSB Audit
Do not guess. Quantify the NSB using this control experiment before running your primary screen.
Objective: Determine the signal contribution of the compound binding to the detection system in the absence of the target.
Protocol:
-
Prepare Assay Plate:
-
Group A (Total Binding): Buffer + Target + Detection Reagent + Compound (Dose Response).
-
Group B (NSB Control): Buffer + NO Target + Detection Reagent + Compound (Dose Response).
-
-
Incubate: Run standard assay incubation times.
-
Read: Measure signal (Fluorescence/Absorbance).
-
Analysis:
-
Plot Signal vs. [Compound] for Group B.
-
Pass Criteria: Slope of Group B should be
. -
Fail Criteria: If Group B signal increases with compound concentration, you have "Apparent Activation" or fluorescence interference.
-
Visualization: NSB Mechanism
Caption: Mechanistic view of specific vs. non-specific binding and where additives intervene.
Frequently Asked Questions (FAQ)
Q: Can I use DMSO to reduce the sticking? A: Yes, but with caution. DMSO (up to 5%) helps solubility but does not effectively block electrostatic binding. You must pair DMSO with salt (NaCl) to address the cationic nature of the naphthyridin-1-ol.[1]
Q: My
-
Calculation: If
shifts by 10x, your compound is ~90% bound to BSA. -
Fix: Switch to 0.05% Gelatin or reduce BSA concentration to 0.01%.
Q: Is the "1-ol" group chelating the metal in my kinase assay?
A: It is possible. The 1-hydroxy/1-oxo motif adjacent to the nitrogen (N-2) can form weak bidentate complexes with
References
-
Assay Guidance Manual [Internet]. Bethesda (MD): National Library of Medicine (US); 2004-. Immobilization of Affinity Ligands to Solid Supports. Available from: [Link]
-
Assay Guidance Manual [Internet]. Bethesda (MD): National Library of Medicine (US); 2004-. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays.[1] Available from: [Link]
-
Herman, R. A., et al. (2020). Strategies for Mitigating Non-Specific Binding in Ligand Binding Assays. Bioanalysis.[5][6] (General principles of detergent/salt optimization).
-
PubChem Compound Summary. 5,6,7,8-tetrahydro-2,7-naphthyridin-1-ol.[1] (Physicochemical property verification). Available from: [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. antibodysystem.com [antibodysystem.com]
- 3. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 4. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Naphthyridine Isomers: A Comparative Analysis of 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol
The naphthyridine framework, a bicyclic heterocycle containing two nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its structural versatility, arising from the various possible arrangements of the nitrogen atoms, gives rise to a family of isomers with distinct electronic and steric properties. This diversity translates into a broad spectrum of biological activities, making the selection of the optimal naphthyridine scaffold a critical step in drug discovery.
This guide offers a detailed comparison of 5,6,7,8-tetrahydro-2,7-naphthyridin-1-ol, a less-explored yet promising scaffold, with other well-established naphthyridine isomers. We will delve into their synthesis, biological performance with supporting experimental data, and the underlying rationale for their divergent activities.
The Strategic Importance of Isomer Selection in Naphthyridine Chemistry
The position of the nitrogen atoms within the bicyclic naphthyridine ring system profoundly influences the molecule's physicochemical properties, such as its dipole moment, basicity, and hydrogen bonding capacity. These, in turn, dictate how the molecule interacts with biological targets. Furthermore, the partial saturation of one of the rings, as seen in tetrahydronaphthyridines, introduces a three-dimensional character that can be exploited to achieve higher target specificity and improved pharmacokinetic profiles.
In Focus: 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol
5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol is a unique isomer that combines the features of a 2,7-naphthyridine core with a saturated pyridine ring. This imparts a non-planar, conformationally flexible structure, which can be advantageous for fitting into the binding sites of enzymes and receptors. While specific experimental data for this exact molecule is limited in publicly available literature, its structural motifs suggest potential as a kinase inhibitor or a scaffold for compounds targeting the central nervous system.
Plausible Synthetic Approach
A feasible synthetic route to 5,6,7,8-tetrahydro-2,7-naphthyridin-1-ol could involve the initial construction of the corresponding aromatic 2,7-naphthyridin-1-ol, followed by a selective reduction of the pyridine ring that does not bear the hydroxyl group.
A potential synthesis for the aromatic precursor, 2,7-naphthyridin-1-ol, could be adapted from known procedures for similar heterocyclic systems.[1][2] The subsequent reduction of the 5,6,7,8-positions can often be achieved through catalytic hydrogenation, a common and well-established method for the reduction of nitrogen-containing heterocycles.[3]
Caption: Plausible synthetic workflow for 5,6,7,8-tetrahydro-2,7-naphthyridin-1-ol.
A Comparative Look at Naphthyridine Isomers: Performance in Key Therapeutic Areas
To understand the potential of 5,6,7,8-tetrahydro-2,7-naphthyridin-1-ol, it is instructive to compare it with other well-characterized naphthyridine isomers that have demonstrated significant biological activity.
Anticancer Activity
Naphthyridine derivatives have shown considerable promise as anticancer agents, often through the inhibition of protein kinases or topoisomerases.[4][5]
| Isomer Class | Compound Example | Cancer Cell Line | IC50 (µM) | Reference |
| 1,5-Naphthyridine | Indeno[6][7]naphthyridine derivative | A549 (Lung) | 1.7 | [8] |
| 1,6-Naphthyridine | (R)-N-(1-(3-(difluoromethyl)-2-fluorophenyl)ethyl)-8-(3-ethylphenyl)-7-methoxy-1,6-naphthyridin-4-amine | U87MG (Glioblastoma) | 3.28 | [9][10] |
| 1,8-Naphthyridine | 2-phenyl-7-methyl-1,8-naphthyridine derivative (10c) | MCF7 (Breast) | 1.47 | [11] |
| 2,6-Naphthyridine | Benzo[c][12]naphthyridine derivative (1c) | (CK2 Inhibition) | (IC50 = 1 nM) | [13][14] |
The variation in IC50 values across different isomers and cell lines highlights the importance of the nitrogen atom placement and substitution patterns in determining anticancer potency. The non-planar nature of a tetrahydronaphthyridine scaffold, such as in our focus compound, could potentially offer enhanced selectivity for specific kinase targets compared to its planar aromatic counterparts.
Kinase Inhibition
The ability to inhibit protein kinases is a hallmark of many naphthyridine-based compounds. This activity is crucial in oncology and inflammatory diseases.
| Isomer Class | Target Kinase | Inhibitor | IC50 (nM) | Reference |
| 1,5-Naphthyridine | FLT3 | Alkynylnaphthyridine compound | <1 | [15] |
| 1,8-Naphthyridine | Carbonic Anhydrase IX | Compound 1g | 110 | [16] |
| 2,6-Naphthyridine | Casein Kinase 2 (CK2) | 5-(3-chlorophenylamino)benzo[c][12]naphthyridine derivative (1c) | 1 | [13] |
The potent, low nanomolar inhibition observed with some isomers underscores their potential as highly effective therapeutic agents. The unique geometry of 5,6,7,8-tetrahydro-2,7-naphthyridin-1-ol may allow for novel interactions with the kinase ATP-binding site, potentially leading to new selectivity profiles.
Experimental Methodologies: A Guide for the Bench Scientist
To ensure the reproducibility and validity of research in this area, standardized experimental protocols are essential.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the potency of a compound against a target kinase.[17]
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Recombinant protein kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., a naphthyridine derivative)
-
Kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 2mM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Create a serial dilution of the test compound in DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, substrate, and kinase buffer.
-
Inhibition Step: Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50.
Caption: Workflow of a luminescence-based in vitro kinase assay.
Cell Viability (MTT) Assay
This assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[6][18][19]
Objective: To determine the effect of a test compound on the viability of a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Caption: Key steps of the MTT cell viability assay.
Conclusion: Charting the Course for Future Naphthyridine Research
The diverse family of naphthyridine isomers continues to be a rich source of inspiration for the development of novel therapeutics. While isomers such as the 1,8- and 1,6-naphthyridines are well-explored, this guide highlights the untapped potential of less-common scaffolds like 5,6,7,8-tetrahydro-2,7-naphthyridin-1-ol. Its unique three-dimensional structure may offer advantages in achieving target selectivity and favorable pharmacokinetic properties. The comparative data and detailed protocols provided herein serve as a valuable resource for researchers aiming to navigate the intricate landscape of naphthyridine chemistry and unlock the full therapeutic potential of this remarkable heterocyclic system.
References
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
-
PMC. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. [Link]
-
ResearchGate. Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. [Link]
-
Bio-protocol. In vitro kinase assay. [Link]
-
PMC. Biological Activity of Naturally Derived Naphthyridines. [Link]
-
protocols.io. In vitro kinase assay. [Link]
-
PubMed. Discovery of 5-(3-Chlorophenylamino)benzo[ c][12]naphthyridine Derivatives as Highly Selective CK2 Inhibitors with Potent Cancer Cell Stemness Inhibition. [Link]
-
Bentham Science Publisher. Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. [Link]
-
PMC.[6][20]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase. [Link]
-
Encyclopedia.pub. Fused 1,5-naphthyridines. [Link]
-
ACS Publications. Discovery of 5-(3-Chlorophenylamino)benzo[c][12]naphthyridine Derivatives as Highly Selective CK2 Inhibitors with Potent Cancer Cell Stemness Inhibition. [Link]
-
Sciety. Design, Synthesis and Antitumor Activity Evaluation in Vitro of Novel 1,6-Naphthyridine Derivatives. [Link]
-
MDPI. Biological Activity of Naturally Derived Naphthyridines. [Link]
-
ResearchGate. Design, Synthesis and Antitumor Activity Evaluation in Vitro of Novel 1,6-Naphthyridine Derivatives. [Link]
-
Semantic Scholar. Biological Activity of Naturally Derived Naphthyridines. [Link]
-
PMC. Assaying Protein Kinase Activity with Radiolabeled ATP. [Link]
-
PMC. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. [Link]
-
Current Organic Chemistry. Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. [Link]
-
ResearchGate. (PDF) In vitro kinase assay v1. [Link]
-
ResearchGate. The IC 50 values for anticancer and anti-tuberculosis activities of titled the compounds 4a-7c. [Link]
-
ResearchGate. (PDF) Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. [Link]
-
ResearchGate. Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. [Link]
-
PubMed. Methods for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments for alphaVbeta3 integrin antagonists. [Link]
-
ResearchGate. IC 50 values of the selected 1,8-naphthyridine-2-carboxamide... [Link]
-
PubMed. First total synthesis of the 2,7-naphthyridine alkaloids lophocladine a and B. [Link]
-
ResearchGate. Synthesis of new 2,7-naphthyridine derivatives 9–12. Chemical yields of... [Link]
-
Ingenta Connect. Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. [Link]
-
ACS Publications. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. [Link]
-
ACS Publications. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. [Link]
-
PMC. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. [Link]
-
Amanote Research. (PDF) Synthesis of 5, 6, 7, 8-Tetrahydro-1, - [Link]
-
PubMed. Amino alkynylisoquinoline and alkynylnaphthyridine compounds potently inhibit acute myeloid leukemia proliferation in mice. [Link]
-
ResearchGate. An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. First total synthesis of the 2,7-naphthyridine alkaloids lophocladine a and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benthamscience.com [benthamscience.com]
- 5. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Design, Synthesis and Antitumor Activity Evaluation in Vitro of Novel 1,6-Naphthyridine Derivatives | Sciety [sciety.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Discovery of 5-(3-Chlorophenylamino)benzo[ c][2,6]naphthyridine Derivatives as Highly Selective CK2 Inhibitors with Potent Cancer Cell Stemness Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Amino alkynylisoquinoline and alkynylnaphthyridine compounds potently inhibit acute myeloid leukemia proliferation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [1, 8]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. broadpharm.com [broadpharm.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Validating the Mechanism of Action of 5,6,7,8-tetrahydro-2,7-naphthyridin-1-ol: A Strategic Guide for ENPP1 Inhibition
Executive Summary & Mechanistic Hypothesis
5,6,7,8-tetrahydro-2,7-naphthyridin-1-ol (hereafter THN-1-ol ) represents a privileged scaffold in the design of inhibitors for Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) . While naphthyridine derivatives have historically been explored as kinase inhibitors (e.g., MET, c-Kit) and antimicrobial DNA gyrase inhibitors, the specific electronic and steric profile of the 2,7-isomer—particularly the 1-hydroxyl/1-oxo tautomeric warhead—positions it as a potent bioisostere for the nucleobase recognition elements required for ENPP1 active site binding.
The Mechanistic Hypothesis: ENPP1 hydrolyzes 2'3'-cGAMP, the endogenous ligand for STING (Stimulator of Interferon Genes), thereby dampening the innate immune response to tumors.[1] We hypothesize that THN-1-ol acts as a competitive inhibitor of ENPP1. The "1-ol" (or its tautomeric lactam) moiety likely coordinates with the catalytic Zinc (Zn²⁺) ions or forms critical hydrogen bonds with the active site residues (e.g., Asp208, Lys277), mimicking the transition state of cGAMP hydrolysis.
This guide outlines the validation cascade required to confirm this MoA, distinguishing it from off-target kinase activity and validating its efficacy as an immunotherapy sensitizer.
Comparative Analysis: THN-1-ol vs. Established Standards
To objectively assess the performance of THN-1-ol, it must be benchmarked against known ENPP1 inhibitors and relevant controls.
| Feature | THN-1-ol (Scaffold) | MV-626 (Standard) | QS1 (Probe) | IBM-X (Non-Specific) |
| Primary Target | ENPP1 (Putative) | ENPP1 | ENPP1 | Broad PDE / Adenosine R. |
| Binding Mode | Competitive (Zn²⁺ coordination) | Competitive (Nucleotide mimetic) | Competitive (Quinazoline) | Non-selective |
| Potency (IC₅₀) | Mid-nM to Low-µM (Scaffold dependent) | < 5 nM | ~40 nM | > 10 µM (for ENPP1) |
| Selectivity | High vs. Kinases (Optimizable) | High | Moderate | Low |
| Cell Permeability | Moderate (LogP ~1.5-2.0) | Low (Designed for extracellular) | Moderate | High |
| Key Advantage | Novel IP Space ; Tunable 2,7-vector | Clinical benchmark | Crystallography tool | Cheap control |
Expert Insight: Unlike the 1,8-naphthyridine derivatives (often associated with DNA gyrase inhibition), the 2,7-naphthyridine core of THN-1-ol offers a unique vector for substitution at the 3- and 4-positions, allowing for optimization of selectivity against the homologous ENPP2 (Autotaxin).
Experimental Validation Cascade
The following workflow validates the MoA through three tiers: Biochemical Potency , Target Engagement , and Functional Rescue .
Tier 1: Biochemical Validation (cGAMP Hydrolysis)
Objective: Determine the IC₅₀ of THN-1-ol against recombinant human ENPP1.
-
Substrate: 2'3'-cGAMP (Endogenous) or p-Nitrophenyl 5'-thymidine monophosphate (p-Nph-5'-TMP) (Colorimetric surrogate).
-
Readout: HPLC/MS (for cGAMP) or Absorbance at 405 nm (for p-Nph-5'-TMP).
Tier 2: Biophysical Target Engagement
Objective: Confirm direct binding and exclude aggregation-based artifacts.
-
Method: Thermal Shift Assay (TSA) or Surface Plasmon Resonance (SPR) .
-
Success Criteria: A dose-dependent increase in ENPP1 melting temperature (
) or measurable via SPR indicates specific binding.
Tier 3: Cellular Mechanism (STING Pathway Rescue)
Objective: Prove that ENPP1 inhibition leads to STING activation in cells.
-
Model: THP-1 Monocytes or ENPP1-overexpressing breast cancer lines (e.g., MDA-MB-231).
-
Biomarkers: Phospho-IRF3 (S386), Phospho-TBK1, and IFN-
secretion.
Detailed Protocol: HPLC-Based cGAMP Hydrolysis Assay
This protocol is the "Gold Standard" for ENPP1 validation, avoiding artifacts common in colorimetric assays.
Materials:
-
Recombinant Human ENPP1 (rhENPP1).
-
Substrate: 2'3'-cGAMP (
final). -
Buffer: 50 mM Tris-HCl (pH 8.5), 250 mM NaCl, 0.5 mM CaCl₂,
ZnCl₂. -
Internal Standard: Tenofovir or similar nucleotide analog.
Step-by-Step Methodology:
-
Compound Prep: Prepare 10-point serial dilution of THN-1-ol in DMSO (Final DMSO < 1%).
-
Enzyme Incubation: Incubate 10 nM rhENPP1 with compound for 15 min at RT. Why? To allow equilibrium binding before substrate addition.
-
Reaction Start: Add 2'3'-cGAMP to start the reaction.
-
Kinetics: Incubate at 37°C for 30–60 minutes.
-
Quench: Stop reaction with equal volume of Acetonitrile:Methanol (1:1) containing Internal Standard.
-
Analysis: Centrifuge (10,000 x g, 10 min) and inject supernatant into LC-MS/MS.
-
Calculation: Monitor depletion of cGAMP (m/z 675 -> 524 transition) or appearance of AMP/GMP. Calculate IC₅₀ using a 4-parameter logistic fit.
Self-Validating Control: Include a "No Enzyme" control to measure spontaneous hydrolysis (background) and a "Zn-chelator" (EDTA) control to confirm metalloenzyme dependency.
Mechanism Visualization
Pathway Diagram: ENPP1 Blockade & STING Activation
The following diagram illustrates the mechanistic logic: THN-1-ol inhibits ENPP1, preventing cGAMP degradation, which allows cGAMP to bind STING and trigger the Interferon response.
Caption: Mechanism of Action: THN-1-ol prevents ENPP1-mediated hydrolysis of cGAMP, restoring STING signaling.
Experimental Workflow: Validation Screening Cascade
This diagram outlines the logical flow of experiments from compound to validated hit.
Caption: Strategic screening cascade to validate THN-1-ol potency, selectivity, and cellular efficacy.
References
-
Carozza, J. A., et al. (2020). "Structure-Aided Development of Small-Molecule Inhibitors of ENPP1, the Extracellular Phosphodiesterase of the Immunotransmitter cGAMP." Cell Chemical Biology, 27(11), 1347-1358.[1] Link
-
Li, L., et al. (2014).[2] "Hydrolysis of 2'3'-cGAMP by ENPP1 and design of non-hydrolyzable analogs." Nature Chemical Biology, 10(12), 1043-1048. Link
-
Kato, K., et al. (2018).[2] "Structural insights into the specific recognition of 2'3'-cGAMP by ENPP1." Scientific Reports, 8, 13353. Link
-
Gao, P., et al. (2013). "Cyclic [G(2',5')pA(3',5')p] is the metazoan second messenger produced by DNA-activated cyclic GMP-AMP synthase." Cell, 153(5), 1094-1107. Link
-
Insilico Medicine. (2025).[3] "Oral ENPP1 Inhibitor as Next Generation STING Modulator for Solid Tumors." Nature Communications (Contextual Reference based on recent advancements). Link
Sources
- 1. Structure-Aided Development of Small-Molecule Inhibitors of ENPP1, the Extracellular Phosphodiesterase of the Immunotransmitter cGAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Orthogonal Validation of 5,6,7,8-tetrahydro-2,7-naphthyridin-1-ol's Biological Activity: A Comparative Guide
In the landscape of contemporary drug discovery, the validation of a compound's biological activity is a critical checkpoint. This guide provides an in-depth technical comparison of orthogonal validation strategies for a novel compound, 5,6,7,8-tetrahydro-2,7-naphthyridin-1-ol, a member of the promising naphthyridine class of heterocyclic compounds. Naphthyridine derivatives have garnered significant interest due to their diverse pharmacological activities, including anticancer, anti-infective, and neurological effects.[1][2][3] This document is intended for researchers, scientists, and drug development professionals seeking to design robust validation workflows that ensure data integrity and build a compelling case for a compound's therapeutic potential.
The principle of orthogonal validation is central to modern drug discovery, advocating for the use of multiple, independent methods to confirm a biological finding.[4][5][6][7] This approach minimizes the risk of artifacts and off-target effects, providing a higher degree of confidence in the observed activity and its mechanism of action. This guide will explore the application of this principle through a hypothetical case study of 5,6,7,8-tetrahydro-2,7-naphthyridin-1-ol as a novel kinase inhibitor for oncology applications.
The Imperative of Orthogonal Validation
Initial high-throughput screens (HTS) are designed for speed and efficiency, often employing simplified biochemical assays.[8][9] While effective for identifying initial "hits," these assays can be prone to false positives. Orthogonal validation involves using a secondary assay with a different biological principle to confirm the initial observation.[7][10] For an enzyme inhibitor, a primary biochemical assay might be followed by a cell-based assay that assesses the compound's effect on the target within a more physiologically relevant context.
Primary Validation: Biochemical Kinase Inhibition Assay
The initial assessment of 5,6,7,8-tetrahydro-2,7-naphthyridin-1-ol's activity is performed using a direct, in-vitro biochemical assay to determine its inhibitory potential against a specific kinase target, for example, "Kinase X," implicated in a cancer signaling pathway.
Experimental Protocol: In-vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of 5,6,7,8-tetrahydro-2,7-naphthyridin-1-ol against Kinase X.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of 5,6,7,8-tetrahydro-2,7-naphthyridin-1-ol in dimethyl sulfoxide (DMSO).
-
Prepare a serial dilution of the compound in assay buffer.
-
Prepare solutions of recombinant Kinase X, its specific peptide substrate, and adenosine triphosphate (ATP).
-
-
Assay Procedure:
-
In a 384-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various detection methods, such as fluorescence polarization or luminescence-based assays that quantify the remaining ATP.[11]
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Orthogonal Validation: Cell-Based Phosphorylation Assay
To validate the biochemical findings and assess the compound's activity in a cellular context, a secondary, orthogonal assay is crucial. A cell-based assay that measures the inhibition of Kinase X-mediated phosphorylation of a downstream substrate provides a more physiologically relevant assessment.
Experimental Protocol: Cellular Phospho-Substrate Assay
Objective: To determine the cellular potency (EC50) of 5,6,7,8-tetrahydro-2,7-naphthyridin-1-ol by measuring the inhibition of the phosphorylation of a downstream substrate of Kinase X.
Methodology:
-
Cell Culture and Treatment:
-
Culture a cancer cell line known to have an active Kinase X signaling pathway.
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of 5,6,7,8-tetrahydro-2,7-naphthyridin-1-ol for a specified duration.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells to release their protein content.
-
Determine the total protein concentration in each lysate to normalize the results.
-
-
Phospho-Substrate Detection:
-
Use a sandwich enzyme-linked immunosorbent assay (ELISA) to specifically detect the phosphorylated form of the downstream substrate.
-
Add the cell lysates to wells pre-coated with a capture antibody specific for the total substrate protein.
-
Add a detection antibody that specifically recognizes the phosphorylated form of the substrate.
-
Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a chromogenic substrate to generate a detectable signal.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence of each well.
-
Normalize the phospho-substrate signal to the total protein concentration.
-
Calculate the percentage of inhibition of phosphorylation for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the EC50 value.
-
Comparative Analysis: 5,6,7,8-tetrahydro-2,7-naphthyridin-1-ol vs. Competitor Compounds
To further contextualize the activity of our lead compound, its performance is compared against two hypothetical competitor compounds, Compound A (a known multi-kinase inhibitor) and Compound B (a structurally distinct Kinase X inhibitor).
| Compound | Primary Assay (Biochemical IC50, nM) | Orthogonal Assay (Cellular EC50, nM) |
| 5,6,7,8-tetrahydro-2,7-naphthyridin-1-ol | 50 | 250 |
| Compound A | 15 | 500 |
| Compound B | 100 | 150 |
Interpretation of Results:
-
5,6,7,8-tetrahydro-2,7-naphthyridin-1-ol demonstrates good potency in the biochemical assay and maintains reasonable activity in the cellular assay, suggesting good cell permeability and engagement with the target in a cellular environment.
-
Compound A shows high potency in the biochemical assay but a significant drop-off in the cellular assay, which could indicate poor cell permeability or off-target effects in the cellular context.
-
Compound B exhibits lower biochemical potency but excellent translation to the cellular assay, suggesting high cell permeability and on-target activity.
Visualizing the Workflow and Signaling Pathway
To clearly illustrate the experimental design and the biological context, the following diagrams are provided.
Caption: Orthogonal validation workflow for a novel kinase inhibitor.
Caption: Simplified signaling pathway illustrating the target of inhibition.
Conclusion
The orthogonal validation of 5,6,7,8-tetrahydro-2,7-naphthyridin-1-ol's biological activity through a combination of biochemical and cell-based assays provides a robust and reliable assessment of its potential as a kinase inhibitor. This multi-faceted approach, which moves from a simplified in-vitro system to a more complex cellular environment, is essential for de-risking drug discovery projects and making informed decisions about lead candidate progression. The comparative analysis with alternative compounds further strengthens the validation by providing a clear benchmark for performance. By adhering to the principles of scientific integrity and employing self-validating experimental systems, researchers can build a strong foundation for the development of novel therapeutics.
References
-
Hardy, L. W., & Peet, N. P. (2004). The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets. Drug Discovery Today, 9(3), 117–126. [Link]
-
Levenga, J., & Riching, A. (2023, January 6). Orthogonal Validation: A Multifaceted Approach to Robust Gene Function Data Generation. PerkinElmer's Horizon Discovery. [Link]
-
Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. (n.d.). American Pharmaceutical Review. [Link]
-
Navigating Phase 1: Target Identification and Validation in Drug Discovery. (2026, January 12). Crown Bioscience. [Link]
-
Improving Therapeutics Discovery with Orthogonal Assay Data. (2022, June 29). Revvity Signals. [Link]
-
Cell Experiment Protocol. (n.d.). Creative Diagnostics. [Link]
-
Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant. (2000, October 3). Biochemistry. [Link]
-
Cell Viability Assays. (2013, May 1). Assay Guidance Manual. [Link]
-
The Complete Guide to Cell-Based Assays. (n.d.). SPT Labtech. [Link]
-
Mechanism of Action Assays for Enzymes. (2012, May 1). Assay Guidance Manual. [Link]
-
Enzyme Inhibitor Screening Services. (n.d.). BioAssay Systems. [Link]
-
Enzyme Assays: The Foundation of Modern Drug Discovery. (2025, November 14). BellBrook Labs. [Link]
-
Chabowska, G., Barg, E., & Wójcicka, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. [Link]
-
Biological Activity of Naturally Derived Naphthyridines. (2021, July 16). PubMed. [Link]
-
Biological Activity of Naturally Derived Naphthyridines. (2021, July 16). Semantic Scholar. [Link]
-
5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. (2019, February 14). PubMed. [Link]
-
Biological Activity of Naturally Derived Naphthyridines. (2021, July 16). MDPI. [Link]
-
Naphthyridines. (n.d.). American Elements. [Link]
-
Antimicrobial Activity of Naphthyridine Derivatives. (2024, December 17). MDPI. [Link]
-
Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (n.d.). PMC. [Link]
-
Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. (n.d.). ResearchGate. [Link]
-
1,7-Naphthyridine (CAS 253-69-0). (n.d.). Cheméo. [Link]
Sources
- 1. Biological Activity of Naturally Derived Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labcompare.com [labcompare.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. revvitysignals.com [revvitysignals.com]
- 8. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
Safety Operating Guide
Navigating the Safe Handling of 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol: A Guide to Personal Protective Equipment and Emergency Protocols
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these is 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol, a heterocyclic compound with potential applications in medicinal chemistry. While the pursuit of scientific advancement is paramount, it must be intrinsically linked with an unwavering commitment to safety. This guide provides essential, in-depth guidance on the appropriate personal protective equipment (PPE), handling procedures, and emergency protocols for 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol, ensuring the well-being of researchers and the integrity of the research environment.
Understanding the Hazard Profile: A Logic-Driven Approach
-
Skin and Eye Irritation: Many aromatic amines and heterocyclic compounds are known to cause irritation upon contact with the skin and eyes.
-
Respiratory Irritation: Inhalation of the powdered form of such compounds can lead to irritation of the respiratory tract.
-
Potential for Systemic Toxicity: While not confirmed, the absorption of related compounds through the skin or inhalation could potentially lead to systemic effects.
-
Carcinogenicity: Heterocyclic aromatic amines (HAAs) as a class are known to contain compounds that are carcinogenic. Therefore, it is crucial to handle 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol with the assumption that it may have carcinogenic potential.
This proactive hazard assessment forms the bedrock of our PPE recommendations, ensuring a conservative and safety-first approach.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol. The following is a comprehensive breakdown of the required PPE, with an explanation of the rationale behind each choice.
Hand Protection: The Critical Barrier
-
Glove Selection: Due to the aromatic amine-like structure, standard latex gloves are not sufficient. Nitrile gloves are the recommended choice due to their superior resistance to a wide range of chemicals, including many solvents and aromatic compounds.[1] For prolonged or high-exposure tasks, consider double-gloving with two pairs of nitrile gloves or using a thicker, chemical-resistant glove over a standard nitrile glove.
-
Glove Usage Protocol:
-
Always inspect gloves for any signs of degradation or punctures before use.
-
Don gloves before entering the designated work area and remove them before leaving.
-
Change gloves immediately if they become contaminated.
-
Never touch common surfaces like doorknobs, phones, or keyboards with gloved hands.
-
Dispose of used gloves in a designated hazardous waste container.
-
Body Protection: Shielding from Contamination
-
Laboratory Coat: A clean, buttoned, knee-length laboratory coat is mandatory to protect street clothing and skin from potential splashes and spills.
-
Chemical-Resistant Apron: For tasks with a higher risk of splashes, such as during transfers of solutions, a chemical-resistant apron worn over the lab coat is recommended.
Eye and Face Protection: Safeguarding Your Vision
-
Safety Glasses with Side Shields: At a minimum, safety glasses with side shields are required to protect the eyes from splashes and airborne particles.
-
Chemical Splash Goggles: When there is a significant risk of splashing, chemical splash goggles that form a seal around the eyes offer a higher level of protection.
-
Face Shield: For procedures with a high potential for energetic reactions or large splashes, a face shield should be worn in conjunction with safety glasses or goggles.
Respiratory Protection: Preventing Inhalation Exposure
Given that 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol is a solid, the primary respiratory hazard is the inhalation of airborne powder.
-
Work within a Fume Hood: All handling of the solid compound, including weighing and transfers, must be conducted within a certified chemical fume hood. This is the primary engineering control to minimize inhalation exposure.
-
Respirator Selection: In situations where a fume hood is not feasible or as an additional precaution, respiratory protection is necessary.
-
For handling small quantities of powder, a N95-rated disposable respirator may be sufficient to filter out airborne particulates.[2]
-
The following diagram illustrates the decision-making process for selecting the appropriate level of respiratory protection.
Operational and Disposal Plans: A Step-by-Step Guide
Safe Handling Procedures
-
Designated Work Area: All work with 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol should be conducted in a designated area, clearly marked with appropriate hazard signs.
-
Weighing: Weigh the solid compound within a chemical fume hood. Use a tared, sealed container to minimize the risk of dust dispersion.
-
Transfers: Conduct all transfers of the solid or solutions containing the compound within a fume hood.
-
Housekeeping: Maintain a clean and organized work area. Clean up any minor spills immediately, following the procedures outlined below.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or apply cosmetics in the laboratory.
Waste Disposal
Proper disposal of chemical waste is crucial to protect both personnel and the environment.
-
Solid Waste:
-
Collect all solid waste contaminated with 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol, including used gloves, weigh boats, and contaminated paper towels, in a clearly labeled, sealed hazardous waste container.
-
The container should be labeled as "Non-halogenated Heterocyclic Waste" or as per your institution's specific guidelines.[4][5]
-
-
Liquid Waste:
-
Collect all liquid waste containing the compound in a dedicated, sealed, and properly labeled hazardous waste container.
-
Do not mix this waste with other waste streams unless compatibility has been confirmed.
-
-
Container Rinsing: Triple-rinse any empty containers that held the compound with a suitable solvent. The rinsate must be collected as hazardous waste.[6]
The following diagram outlines the general workflow for waste disposal.
Emergency Procedures: Preparedness is Key
Spill Response
In the event of a spill, prompt and correct action is critical to prevent exposure and further contamination.
-
Minor Spill (Solid):
-
Alert others in the immediate area.
-
Wearing appropriate PPE (including a respirator if necessary), gently cover the spill with a damp paper towel to avoid raising dust.[7]
-
Carefully scoop the material into a labeled hazardous waste container.
-
Decontaminate the area with a suitable cleaning agent (e.g., soap and water), and collect the cleaning materials as hazardous waste.[8][9]
-
-
Minor Spill (Liquid):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, contain the spill with an absorbent material like vermiculite or a spill pillow, working from the outside in.[10][11]
-
Once absorbed, scoop the material into a labeled hazardous waste container.
-
Decontaminate the area with a suitable cleaning agent and collect the cleaning materials as hazardous waste.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert your supervisor and institutional Environmental Health and Safety (EHS) department.
-
Prevent entry into the affected area.
-
Provide EHS with as much information as possible about the spilled substance.
-
Personnel Exposure
-
Skin Contact:
-
Eye Contact:
-
Immediately flush the eyes with water for at least 15 minutes using an eyewash station. Hold the eyelids open to ensure thorough rinsing.
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move the affected person to fresh air immediately.
-
If breathing is difficult, provide oxygen if you are trained to do so.
-
Seek immediate medical attention.
-
-
Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
-
Conclusion: A Culture of Safety
The responsible handling of 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol, and indeed all laboratory chemicals, is not merely a set of procedures but a mindset. By understanding the potential hazards, diligently using the appropriate personal protective equipment, and being prepared for emergencies, researchers can confidently pursue their scientific goals while ensuring their own safety and that of their colleagues. This guide serves as a foundational resource, but it is incumbent upon every researcher to remain vigilant, informed, and committed to a culture of safety in the laboratory.
References
-
Environmental Health and Safety. (2024, March 29). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]
-
Georgia Tech Environmental Health & Safety. (n.d.). Spill Kits and Spill Clean Up Procedures. Retrieved from [Link]
-
SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]
-
Unknown. (n.d.). SPILL CLEANUP QUICK REFERENCE. Retrieved from [Link]
-
Pittsburgh Spray Equipment. (2018, February 2). Respirators for Powder Coating – A Complete Guide. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]
-
Unknown. (n.d.). Decontamination of laboratory areas. Retrieved from [Link]
-
Unknown. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]
-
uvex safety. (n.d.). Respirator for Chemicals | Protective Dust Mask. Retrieved from [Link]
-
3M New Zealand. (n.d.). Respirator Selection. Retrieved from [Link]
-
Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]
-
Penn State Extension. (2025, May 28). Respiratory Protective Devices for Pesticides. Retrieved from [Link]
-
University of California, Berkeley Environmental Health and Safety. (n.d.). 5.4.1.1 Incidental Spill Cleanup Procedures. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
University of North Carolina at Charlotte. (2024, December 1). Laboratory Decontamination. Retrieved from [Link]
-
GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]
-
Unknown. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types. Retrieved from [Link]
-
Lehigh University Campus Safety Division. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Retrieved from [Link]
-
Temple University Environmental Health and Radiation Safety. (n.d.). Non-Halogenated Solvents in Laboratories. Retrieved from [Link]
-
University of British Columbia Safety & Risk Services. (2019, November 1). Decontamination of Laboratory Equipment. Retrieved from [Link]
-
AgroParisTech. (n.d.). Liquid waste. Chimactiv. Retrieved from [Link]
-
University of Nevada, Reno Environmental Health & Safety. (n.d.). Chapter 7, Biosafety Manual: Decontamination. Retrieved from [Link]
-
healthdirect. (n.d.). Chemical burns — first aid and treatment. Retrieved from [Link]
Sources
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. pittsburghsprayequip.com [pittsburghsprayequip.com]
- 3. Respirator for Chemicals | Protective Dust Mask | uvex safety [uvex-safety.com]
- 4. ethz.ch [ethz.ch]
- 5. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. ehs.gatech.edu [ehs.gatech.edu]
- 8. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 9. safety.charlotte.edu [safety.charlotte.edu]
- 10. safety.charlotte.edu [safety.charlotte.edu]
- 11. enhs.uark.edu [enhs.uark.edu]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 13. Chemical burns — first aid and treatment | healthdirect [healthdirect.gov.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
